4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives, including 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline, typically involves intramolecular aromatic nucleophilic displacement. A noteworthy method includes starting with a reaction sequence that incorporates intramolecular substitution of aromatic fluoride or nitro groups by a carboxamide moiety, leading to the formation of these derivatives in good overall yield (Campiani, G., Nacci, V., Corelli, F., & Anzini, M., 1991).
Molecular Structure Analysis
Quinoxaline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The presence of chlorine and fluorine substituents on the pyrrolo[1,2-a]quinoxaline framework significantly influences its electronic properties, as demonstrated through density functional theory calculations. These substituents affect the molecule's reactivity and interaction with other compounds (Maichrowski, J., Gjikaj, M., Hübner, E., Bergmann, B., Müller, I., & Kaufmann, D., 2013).
Scientific Research Applications
It is used in the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines (Didenko et al., 2015).
The compound is helpful in synthesizing pyrrolo[1,2-a]quinoxaline derivatives (Campiani et al., 1991).
It exhibits antibacterial and antifungal activities, with the electrophilicity of its halomethyl units playing a significant role (Ishikawa et al., 2013).
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline is a novel anti-Mycobacterium tuberculosis agent with good in vitro activity and activity in macrophages (Jaso et al., 2005).
It is used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) separation of chlorophenols in pharmaceutical formulations (Gatti et al., 1997).
The compound binds with high affinity to the GABAA/benzodiazepine receptor and exhibits a wide range of intrinsic efficacies (Tenbrink et al., 1994).
It displays significant in vitro cytotoxic activities against HeLa cells and other cell lines, indicating potential for anticancer applications (Reddy et al., 2013).
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline exhibits good to excellent antibacterial activities against E. coli and S. aureus (Al-Hiari et al., 2007).
properties
IUPAC Name |
4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2/c12-11-10-2-1-5-15(10)9-4-3-7(13)6-8(9)14-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONXBGJFBUNSAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568777 | |
Record name | 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline | |
CAS RN |
136773-69-8 | |
Record name | 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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